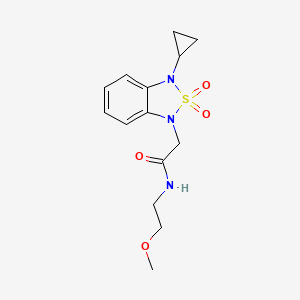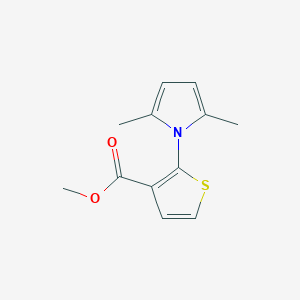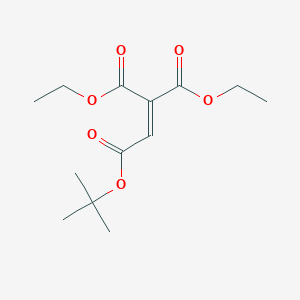![molecular formula C21H17N3O3S B2994034 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea CAS No. 329906-22-1](/img/structure/B2994034.png)
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and phenyl rings), a urea linkage, a hydroxy group, and a methoxy group. Techniques like NMR, IR, and MS would be used to confirm the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hydroxy and methoxy groups might undergo reactions typical of alcohols and ethers, respectively. The urea linkage might participate in condensation or hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used .
Aplicaciones Científicas De Investigación
Antiproliferative and Antioxidant Activity
A novel series of urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, has been synthesized and evaluated for biological activities. These compounds demonstrate moderate to strong antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Among them, certain derivatives showed extreme selectivity and high activity, indicating their potential as lead compounds in the development of cancer drugs. Additionally, these derivatives exhibited significant antioxidant activity in DPPH and lipid peroxidation assays, suggesting their use in combating oxidative stress-related diseases (Perković et al., 2016).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. This research indicates the potential of these compounds in treating diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer's disease. The findings suggest that altering the spacer length and substituents can optimize interaction with the enzyme, providing insights into designing more effective inhibitors (Vidaluc et al., 1995).
ROCK Inhibition for Cancer Therapy
Research into pyridylthiazole-based ureas has led to the discovery of potent ROCK inhibitors, which are crucial for cancer therapy due to their role in cell cycle regulation and cell death induction. These inhibitors, especially those with specific substituents, have shown potent inhibition of ROCK in human lung cancer cells, highlighting their potential in cancer treatment (Pireddu et al., 2012).
Antimicrobial Activity
Several synthesized urea derivatives have demonstrated significant antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents. This activity includes strong inhibition against various Gram-positive and Gram-negative bacteria, offering a pathway to novel treatments for infectious diseases (Shankar et al., 2017).
Enzyme Inhibition and Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer activities. Some compounds, including N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, showed in vitro anticancer activity against prostate cancer cell lines, suggesting their potential as therapeutic agents (Mustafa et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWZKAQZXRIWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)


![N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide](/img/structure/B2993957.png)
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)
![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
